3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique properties. Etizolam is a psychoactive compound that acts as a sedative, anxiolytic, and hypnotic agent. It is structurally similar to benzodiazepines, but it has a different mechanism of action, making it a promising compound for future research.
Wirkmechanismus
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, causing hyperpolarization and inhibition of neuronal firing. This mechanism of action is similar to that of benzodiazepines, but this compound has a faster onset of action and a shorter duration of action.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It has also been found to reduce seizure activity and to have anticonvulsant properties. This compound has been shown to increase slow-wave sleep and to decrease REM sleep.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has several advantages for use in lab experiments. It has a fast onset of action, making it useful for studying acute effects. It also has a short duration of action, allowing for repeated dosing without accumulation. However, this compound has limitations in that it is a controlled substance in many countries, making it difficult to obtain for research purposes. It also has potential for abuse and dependence, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide. One area of interest is its potential as a treatment for alcohol use disorder. This compound has been shown to reduce alcohol withdrawal symptoms and to decrease alcohol consumption in animal models. Another area of interest is its potential as a treatment for anxiety disorders. This compound has been found to be effective in reducing anxiety symptoms in several clinical trials. Additionally, there is potential for the development of novel thienodiazepine derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide has been extensively studied for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric conditions. It has also been investigated for its potential as an anticonvulsant, muscle relaxant, and as a treatment for alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-ethyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-19-17(20)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAKUQFVDPRQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.